6-Hydroxypicolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

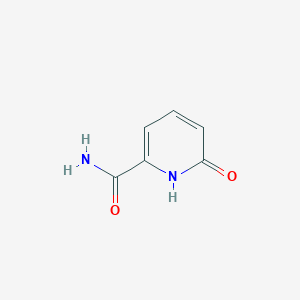

6-Hydroxypicolinamide is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a solid substance stored at room temperature under an inert atmosphere .

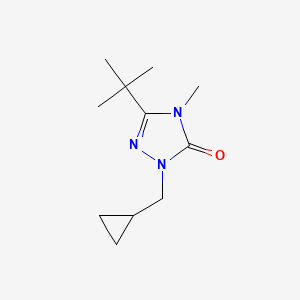

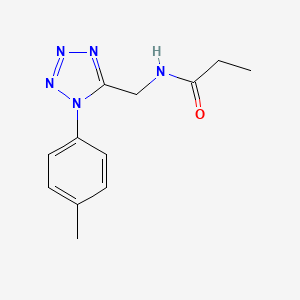

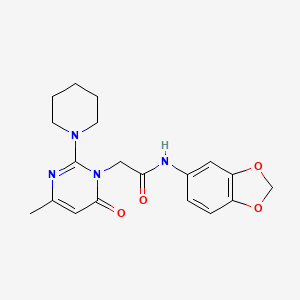

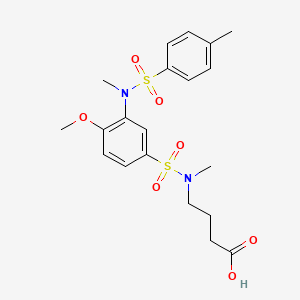

Molecular Structure Analysis

The InChI code for 6-Hydroxypicolinamide is 1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

6-Hydroxypicolinamide has been identified as an effective supporting ligand for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines .Physical And Chemical Properties Analysis

6-Hydroxypicolinamide is a solid substance stored at room temperature under an inert atmosphere . .Applications De Recherche Scientifique

1. Catalysis in Chemical Reactions

6-Hydroxypicolinamide has been identified as an effective supporting ligand in Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This catalysis is significant in selective C–N coupling of aryl bromides over aryl chlorides, demonstrating its utility in organic chemistry and chemical synthesis (Bernhardson, Widlicka, & Singer, 2019).

2. Crystal Structure Analysis

The crystal structure of N-hydroxypicolinamide monohydrate has been analyzed, revealing a strongly flattened conformation of the N-hydroxypicolinamide molecule. This study contributes to the understanding of molecular interactions and crystal formation in materials science (Safyanova, Ohui, & Omelchenko, 2016).

3. Theoretical Chemical Studies

A theoretical study of excited-state proton transfer reaction of 3-hydroxypicolinamide was conducted using AM1 and INDO/SDCI methods. This research offers insights into the photochemical reaction mechanisms and potential applications in photochemistry (Weng, 1992).

4. Luminescence in Coordination Chemistry

Research on the coordination behavior of 3-hydroxypicolinamide with TbIII in aqueous and micellar media demonstrates its effect on luminescence efficiency, particularly in slightly acidic to neutral solutions. This is relevant in the field of luminescent materials and sensing technologies (Devi, Pengkiliya, & Rajkumari, 2014).

5. Excited-state Proton Transfer Spectroscopy

Excited-state proton transfer spectroscopy of 3-hydroxypicolinamide was studied, showing a rapid intramolecular proton transfer. This kind of study is important for understanding photo-induced chemical processes and has applications in photophysics (Studer, Chou, & McMorrow, 1989).

6. Biodegradation and Environmental Science

Research has been conducted on the bacterial oxidation of picolinamide, a photolytic product of Diquat, leading to the discovery of its oxidation pathway. Such studies are crucial for understanding environmental biodegradation processes and pollution control (Orpin, Knight, & Evans, 1972).

7. Synthesis of Novel Compounds

6-Hydroxypicolinamide has been used in the synthesis of novel compounds such as N-alkyl/aryl-6-aminoquinolines, which are important in the development of pro-drugs and pharmaceuticals (Xie et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

6-Hydroxypicolinamide has been identified as an effective supporting ligand for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines . This suggests that the primary targets of 6-Hydroxypicolinamide are these heteroaryl compounds.

Mode of Action

The interaction of 6-Hydroxypicolinamide with its targets involves the formation of C–N couplings . This process is carried out at 80–120 °C in DMSO or sulfolane using K2CO3 or K3PO4 as the base with 2–10 mol % CuI and 6-Hydroxypicolinamide as the supporting ligand .

Result of Action

Its role as a supporting ligand in cu-catalyzed couplings suggests it may facilitate the formation of c–n bonds in heteroaryl compounds .

Action Environment

The action of 6-Hydroxypicolinamide is influenced by several environmental factors. For instance, the temperature and the choice of base can impact the chemoselectivity and rate of the Cu-catalyzed coupling process . Additionally, the compound is stored in an inert atmosphere at room temperature, indicating that it may be sensitive to certain environmental conditions .

Propriétés

IUPAC Name |

6-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUGEGLNENDGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxypicolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)

![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)

![(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2619282.png)

![N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2619286.png)